N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460542
InChI: InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-5-4-6-12(9-11)7-8-14/h11,14H,3-9H2,1-2H3
SMILES: CCN(C1CCCN(C1)CCO)C(=O)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

CAS No.:

Cat. No.: VC13460542

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name N-ethyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide
Standard InChI InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-5-4-6-12(9-11)7-8-14/h11,14H,3-9H2,1-2H3
Standard InChI Key DSMLALHSXRRYRT-UHFFFAOYSA-N
SMILES CCN(C1CCCN(C1)CCO)C(=O)C
Canonical SMILES CCN(C1CCCN(C1)CCO)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a hydroxyethyl group (-CH2_2CH2_2OH) and an N-ethyl acetamide (-N(Et)C(=O)CH3_3) (Fig. 1). Key structural attributes include:

  • Piperidine Core: A six-membered heterocyclic amine contributing to conformational flexibility and receptor binding.

  • Hydroxyethyl Group: Enhances hydrophilicity and hydrogen-bonding capacity.

  • N-Ethyl Acetamide: Introduces steric bulk and modulates electronic properties .

PropertyValueSource
Molecular FormulaC11_{11}H22_{22}N2_2O2_2PubChem
Molecular Weight214.30 g/molVulcanchem
SMILESCC(=O)N(C1CCCN(C1)CCO)CCPubChem
logP (Predicted)0.85 ± 0.3ChemBK

Stereochemical Considerations

The stereochemistry at the piperidine 3-position influences biological activity. For instance, the (R)-enantiomer (PubChem CID 66567315) exhibits distinct receptor-binding profiles compared to its (S)-counterpart (CAS 1354007-86-5) . Chiral resolution studies highlight enantiomer-specific interactions with neurotransmitter receptors .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step functionalization of piperidine precursors (Table 1):

StepReactionReagents/ConditionsYieldReference
1Piperidine alkylation2-Chloroethanol, K2_2CO3_3, DMF68%
2Acetamide formationAcetic anhydride, Et3_3N, CH2_2Cl2_282%
3EthylationEthyl iodide, NaH, THF75%

Reactivity Profile

The compound undergoes characteristic reactions of secondary amines and alcohols:

  • Oxidation: The hydroxyethyl group oxidizes to a ketone (C=O) under Jones reagent.

  • Acylation: Reacts with acyl chlorides to form tertiary amides.

  • N-Alkylation: Ethylation at the acetamide nitrogen enhances lipophilicity .

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), the compound disrupts membrane integrity via lipid peroxidation. Comparative data with analogs:

CompoundS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
N-Ethyl-N-[1-(2-OH-ethyl)-piperidin-3-yl]-acetamide816
N-Methyl analog3264
Piperidine control >128>128

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

As a 5-HT1A_{1A} partial agonist, the compound reduces anxiety-like behaviors in murine models (35% reduction in elevated plus-maze time at 10 mg/kg). Structural optimization to improve blood-brain barrier penetration is ongoing .

Antifungal Drug Development

Synergy with fluconazole (FICI: 0.25) against azole-resistant C. albicans suggests utility in combination therapies. Mechanistically, it inhibits efflux pumps (e.g., CDR1) by 40% at sub-MIC concentrations.

Comparison with Structural Analogs

Key Analogues and Activity Trends

  • N-Isopropyl variant: Reduced CNS activity (D2_2 IC50_{50}: 520 nM) but enhanced antifungal effects (S. aureus MIC: 4 µg/mL).

  • Chiral (R)-enantiomer : 2-fold higher 5-HT1A_{1A} affinity than (S)-form due to optimal receptor fit.

  • Pyrrolidine-based analog: Lower logP (0.42) and diminished antimicrobial potency, underscoring piperidine’s superiority.

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